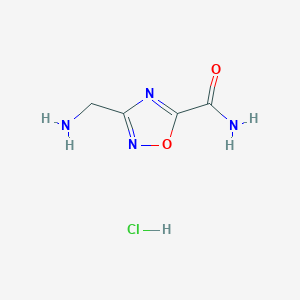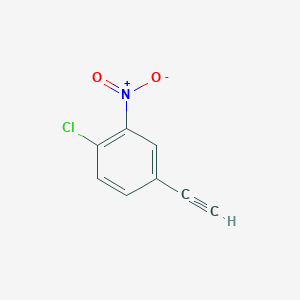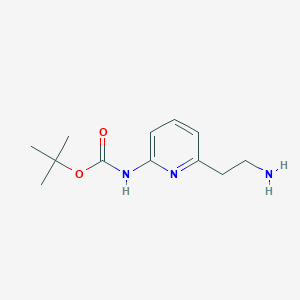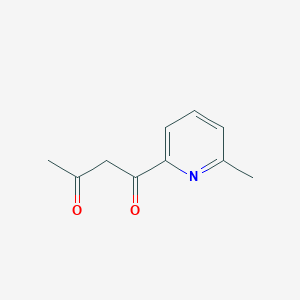
1-(6-Methylpyridin-2-yl)butane-1,3-dione
説明
Synthesis Analysis
While specific synthesis methods for 1-(6-Methylpyridin-2-yl)butane-1,3-dione were not found, similar compounds such as 2-(Pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for biological activities . These compounds were designed and synthesized for potential biological activities against immortalized rat hepatic stellate cells (HSC-T6) .Physical And Chemical Properties Analysis
1-(6-Methylpyridin-2-yl)butane-1,3-dione is a compound with a molecular weight of 177.2 g/mol. A similar compound, 1-(pyridin-2-yl)butane-1,3-dione, has a melting point of 48-51°C .科学的研究の応用
Mass Spectrometry Applications
In mass spectrometry, the decarbonylation of α-diketones like 1-(6-Methylpyridin-2-yl)butane-1,3-dione has been studied for understanding their fragmentation patterns. Percino et al. (2007) explored the EI mass fragmentation of two α-diketones, revealing unexpected composite ion peaks through a sequence of decarbonylation processes. This research highlights the unique behavior of such compounds in mass spectrometry, providing insights into their structural characteristics and potential applications in analytical chemistry (Percino, Chapela, Urzúa, & Toribio, 2007).
Photoluminescent Behavior
The study of photoluminescent behavior of Eu(III) complexes with β-diketone ligands, including those related to 1-(6-Methylpyridin-2-yl)butane-1,3-dione, reveals their potential in materials science. Wang et al. (2015) synthesized and characterized Eu(III) complexes using a fluorinated β-diketone ligand, demonstrating their enhanced luminescence efficiency. Such findings suggest applications in developing new luminescent materials for technology and research purposes (Wang, Liu, Fan, Yin, Hu, & Zheng, 2015).
Polymer Enhancement
In the field of polymer science, derivatives of 1-(6-Methylpyridin-2-yl)butane-1,3-dione have been employed to improve polymer properties. Jing and Hillmyer (2008) synthesized a bifunctional monomer from L-lactide to toughen polylactide, indicating the versatility of such compounds in enhancing polymer materials' mechanical properties (Jing & Hillmyer, 2008).
Complex Formation and Chemical Reactions
Research by Abel et al. (1995) demonstrates the complex formation abilities of butane-2,3-dione monoxime derivatives with trimethylplatinum(IV), showing different configurations for the ionized monoxime ligand. This work not only sheds light on the structural versatility of these compounds but also their potential applications in catalysis and material science (Abel, Heard, Kite, Orrell, & Psaila, 1995).
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-4-3-5-9(11-7)10(13)6-8(2)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQPMFNAHCXOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)butane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
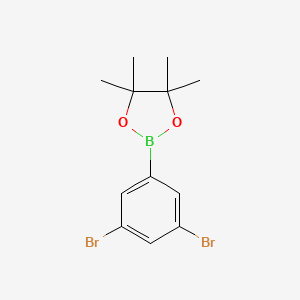
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)
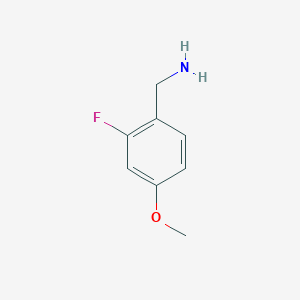
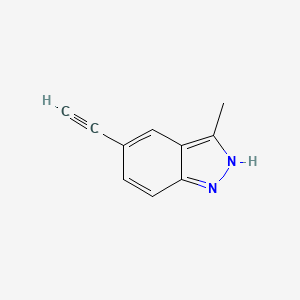
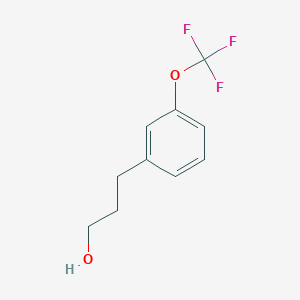
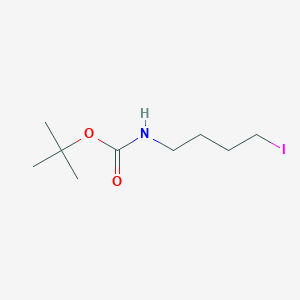
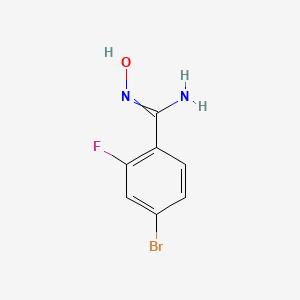
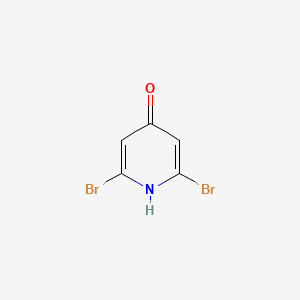
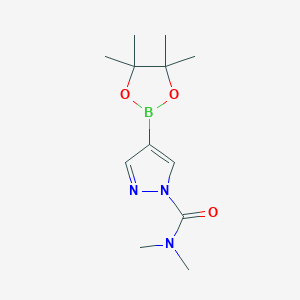
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
